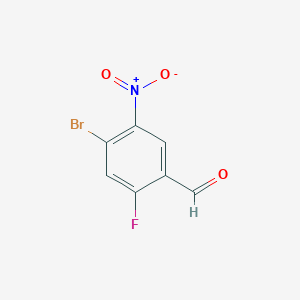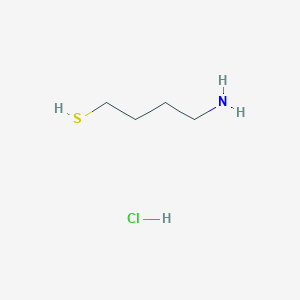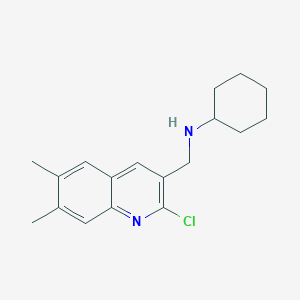
(2-Chloro-6,7-dimethyl-quinolin-3-ylmethyl)-cyclohexyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7-dimethyl-quinolin-3-ylmethyl)-cyclohexyl-amine, also known as (2-CQMA), is a cyclic amine that is used in a variety of scientific research applications. 2-CQMA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of disciplines.
Applications De Recherche Scientifique
Synthesis and Characterization of Quinoline Derivatives
Research on quinoline derivatives often focuses on their synthesis and characterization. For example, a study described the synthesis and characterization of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin-2‐yl)amines, demonstrating the feasibility of creating complex quinoline-based compounds with potential applications in materials science and pharmaceuticals (Heiskell et al., 2005).
Application in Heterocyclic Chemistry
Quinoline derivatives play a significant role in the development of new heterocyclic compounds, which are crucial in drug development and materials science. Research has led to the creation of new compounds by condensation of quinolin-5-amine with other reactants, leading to the synthesis of novel heterocyclic systems with potential biological and chemical applications (Kozlov & Tereshko, 2016).
Potential in Drug Discovery
Quinoline derivatives have been explored for their biological activity, including their potential use in drug discovery. For instance, the synthesis of 4-aminoquinoline derivatives and their evaluation for cytotoxic effects on human breast tumor cell lines highlight the therapeutic potential of quinoline-based compounds in cancer treatment (Zhang et al., 2007).
Catalytic Applications
Quinoline derivatives have also been investigated for their use as catalysts in chemical reactions, which is crucial for developing more efficient and sustainable chemical processes. For example, scandium complexes with quinoline-based ligands have been synthesized and characterized, showing promising catalytic behavior in olefin polymerization, which is significant for the polymer industry (Paolucci et al., 2008).
Molecular Recognition and Sensing
Quinoline derivatives can act as agents for molecular recognition and sensing, demonstrating their utility in analytical chemistry. Research has shown that optically pure quinoline-based compounds can serve as chiral solvating agents for molecular recognition of enantiomers of acids, detected by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
Propriétés
IUPAC Name |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2/c1-12-8-14-10-15(11-20-16-6-4-3-5-7-16)18(19)21-17(14)9-13(12)2/h8-10,16,20H,3-7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPOPLYDISZFGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




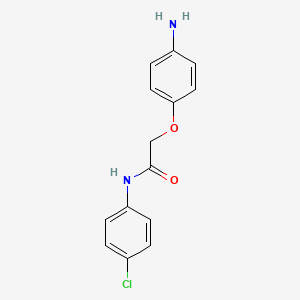
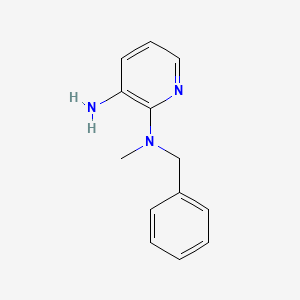
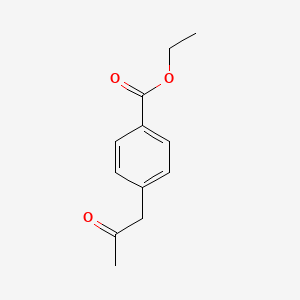

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

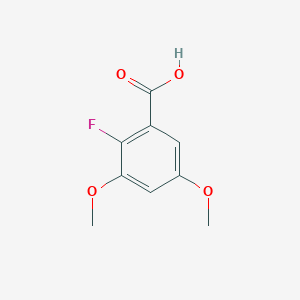
![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)
